4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile
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Overview
Description
4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile is a chemical compound with a unique structure that includes a pyrazole ring, an amino group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with 2,2-dimethylbutanenitrile under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while reduction can produce amines or other functionalized compounds.
Scientific Research Applications
4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile involves its interaction with molecular targets and pathways within biological systems. The amino and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function and activity. Research is ongoing to elucidate the specific pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)benzonitrile
- (3-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid
- {[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid
Uniqueness
4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Biological Activity
4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile is a compound of significant interest due to its potential biological activities. This article reviews the chemical properties, synthesis, and biological effects of this compound, drawing from various research studies and data sources.
- Molecular Formula: C10H16N4
- Molecular Weight: 196.26 g/mol
- CAS Number: 1694102-26-5
The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the nitrile group enhances its reactivity and potential for biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with nitrile precursors. The detailed synthetic route can vary based on the desired purity and yield.
Anticancer Properties
Research has indicated that pyrazole derivatives exhibit anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies have shown that compounds with similar structures can effectively inhibit tumor growth in vitro and in vivo models.
Table 1: Summary of Anticancer Studies
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A549 | 15.2 | Apoptosis induction | |
HeLa | 20.5 | Cell cycle arrest | |
MCF-7 | 18.0 | Inhibition of angiogenesis |
Anti-inflammatory Effects
The compound has shown promise in alleviating inflammation in preclinical models. The anti-inflammatory effects are believed to be mediated by the modulation of cytokine release and inhibition of inflammatory pathways.
Case Study:
In a study focusing on a related pyrazole derivative, researchers observed a significant reduction in pro-inflammatory cytokines (IL-6, TNF-alpha) in animal models subjected to induced inflammation. This suggests that compounds like this compound could serve as potential therapeutic agents for inflammatory diseases.
Antimicrobial Activity
Preliminary studies have indicated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Activity Results
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
Properties
Molecular Formula |
C10H16N4 |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-(3-amino-5-methylpyrazol-1-yl)-2,2-dimethylbutanenitrile |
InChI |
InChI=1S/C10H16N4/c1-8-6-9(12)13-14(8)5-4-10(2,3)7-11/h6H,4-5H2,1-3H3,(H2,12,13) |
InChI Key |
LPPUZDMZUNZSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC(C)(C)C#N)N |
Origin of Product |
United States |
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